1-(DIPHENYLMETHYL)-2-OXOPYRROLIDINE-3-CARBOXYLIC ACID
CAS No.: 1881328-70-6
Cat. No.: VC7200873
Molecular Formula: C18H17NO3
Molecular Weight: 295.338
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1881328-70-6 |
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Molecular Formula | C18H17NO3 |
Molecular Weight | 295.338 |
IUPAC Name | 1-benzhydryl-2-oxopyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C18H17NO3/c20-17-15(18(21)22)11-12-19(17)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,22) |
Standard InChI Key | VVJKSRQOKSMTDT-UHFFFAOYSA-N |
SMILES | C1CN(C(=O)C1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(diphenylmethyl)-2-oxopyrrolidine-3-carboxylic acid is C₁₉H₁₉NO₃, with a molecular weight of 309.36 g/mol. Key structural elements include:
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Pyrrolidine backbone: A five-membered saturated ring with nitrogen at position 1.
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Diphenylmethyl group: A bulky, hydrophobic substituent attached to the nitrogen atom, enhancing steric hindrance and potential π-π interactions.
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Oxo group: A ketone at position 2, which may participate in hydrogen bonding or tautomerism.
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Carboxylic acid: A polar functional group at position 3, enabling salt formation or coordination with metal ions.
The compound’s stereochemistry is undefined in available literature, but analogous pyrrolidine derivatives often exhibit chirality at the 3-position due to the carboxylic acid substituent .
Synthesis and Reactivity
Synthetic Routes
While no explicit synthesis of 1-(diphenylmethyl)-2-oxopyrrolidine-3-carboxylic acid has been reported, analogous compounds suggest feasible pathways:
Route 1: Cyclocondensation of Aminodicarbonyl Precursors
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Starting materials: Diphenylmethylamine and itaconic acid (or its esters).
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Mechanism: A homoconjugate addition-cyclization reaction, as demonstrated for N-aryl-2-oxopyrrolidine-3-carboxylic acids .
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Conditions: Reflux in a polar aprotic solvent (e.g., DMF) with catalytic acid.
Route 2: Post-Functionalization of Pyrrolidine Intermediates
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Step 1: Synthesis of 2-oxopyrrolidine-3-carboxylic acid via cyclopropane-1,1-dicarboxylate ring-opening reactions .
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Step 2: N-Alkylation with diphenylmethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile).
Reactivity
The compound’s functional groups enable diverse transformations:
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Carboxylic acid: Esterification, amidation, or decarboxylation.
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Ketone: Reduction to secondary alcohol or formation of hydrazones .
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Diphenylmethyl group: Susceptible to hydrogenolysis or oxidation under harsh conditions.
Physicochemical Properties
Predicted properties based on structural analogs :
Property | Value/Description |
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Solubility | Low in water; soluble in DMSO, DMF |
logP | ~3.2 (high lipophilicity) |
pKa (carboxylic acid) | ~4.5–5.0 |
Melting Point | 180–190°C (decomposition likely) |
The diphenylmethyl group significantly increases hydrophobicity compared to simpler N-alkyl derivatives (e.g., 1-methyl-2-oxopyrrolidine-3-carboxylic acid, logP ~0.8) .
Research Gaps and Future Directions
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Synthetic Optimization: Develop enantioselective routes to access stereoisomers for structure-activity studies.
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Biological Screening: Evaluate antibacterial, antifungal, and anticancer activity against WHO-priority pathogens (e.g., Candida auris, Aspergillus fumigatus) .
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Computational Modeling: Predict binding modes with targets like penicillin-binding proteins or CYP51A (a fungal lanosterol demethylase) .
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